2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid

Click Chemistry CuAAC Peptide Bioconjugation

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid (Fmoc-2-aminohept-5-ynoic acid, C22H21NO4, MW 363.4 g/mol) is an Fmoc-protected non-proteinogenic amino acid featuring a seven-carbon backbone with an internal alkyne at the C5–C6 position. Unlike the widely used terminal-alkyne Fmoc building blocks such as Fmoc-propargylglycine (Fmoc-Pra-OH), Fmoc-homopropargylglycine (Fmoc-Hpg-OH), and Fmoc-bishomopropargylglycine (Fmoc-Bpg-OH), this compound bears a 2-butynyl side chain (CH3–C≡C–CH2–CH2–) that presents a methyl-capped internal triple bond rather than a terminal C≡CH group.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B13301184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1H3,(H,23,26)(H,24,25)
InChIKeyKLKPNIXDXADLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2-Aminohept-5-Ynoic-Acid Procurement Guide: Why Alkyne Position Determines Peptide Chemistry Outcomes


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid (Fmoc-2-aminohept-5-ynoic acid, C22H21NO4, MW 363.4 g/mol) is an Fmoc-protected non-proteinogenic amino acid featuring a seven-carbon backbone with an internal alkyne at the C5–C6 position . Unlike the widely used terminal-alkyne Fmoc building blocks such as Fmoc-propargylglycine (Fmoc-Pra-OH), Fmoc-homopropargylglycine (Fmoc-Hpg-OH), and Fmoc-bishomopropargylglycine (Fmoc-Bpg-OH), this compound bears a 2-butynyl side chain (CH3–C≡C–CH2–CH2–) that presents a methyl-capped internal triple bond rather than a terminal C≡CH group . Its SMILES is CC#CCCC(NC(=O)OCC1c2ccccc2-c3ccccc13)C(=O)O, and it is supplied at ≥95% purity (HPLC) as a white powder compatible with standard Fmoc-SPPS protocols .

Why Fmoc-2-Aminohept-5-Ynoic-Acid Cannot Be Replaced by Fmoc-Bishomopropargylglycine or Other Terminal-Alkyne Building Blocks


Although Fmoc-2-aminohept-5-ynoic acid shares the identical molecular formula (C22H21NO4) and molecular weight (363.4 g/mol) with its positional isomer Fmoc-bishomopropargylglycine (Fmoc-2-aminohept-6-ynoic acid), the two compounds are not interchangeable. The target compound contains an internal alkyne (2-butynyl, CH3–C≡C–), whereas bishomopropargylglycine and all other members of the propargylglycine homologous series (Pra, Hpg, Bpg) present a terminal C≡CH group . This distinction is functionally decisive: internal alkynes exhibit markedly different kinetics and regioselectivity in copper-catalyzed azide–alkyne cycloaddition (CuAAC), with typical yields approximately 36% versus 47–78% for terminal alkynes under identical bioconjugation conditions [1]. Furthermore, internal alkynes cannot participate in Glaser oxidative coupling or terminal-alkyne-specific strain-promoted cycloadditions, making them unsuitable for certain peptide stapling strategies while uniquely enabling orthogonal Ru-catalyzed or nickel-catalyzed click chemistries that leave terminal alkyne handles intact [1][2]. Substituting this compound with a terminal-alkyne analog therefore alters the achievable reaction manifold, bridge geometry, and conjugation efficiency in ways that directly impact peptide macrocyclization yield, bioconjugate homogeneity, and downstream functional assay reproducibility.

Quantitative Differentiation Evidence for Fmoc-2-Aminohept-5-Ynoic-Acid Versus Terminal-Alkyne and Saturated Comparators


Internal vs Terminal Alkyne CuAAC Yield Differential: Evidence for Divergent Click Chemistry Performance

Under standardized copper-catalyzed azide–alkyne cycloaddition (CuAAC) conditions, internal alkynes—the class to which 2-aminohept-5-ynoic acid belongs—yield approximately 36% cycloadduct, whereas terminal alkynes (e.g., propargylglycine, homopropargylglycine, bishomopropargylglycine) achieve 47–78% yield in the same reaction system [1]. Terminal alkynes additionally exhibit superior regioselectivity (≥20:1 in most entries), whereas internal alkynes produce more complex regioisomer mixtures requiring chromatographic separation [1]. This ~1.3- to 2.2-fold yield differential is not a deficit when internal alkyne reactivity is intentionally exploited for orthogonal protection schemes or for Ru-catalyzed click reactions that selectively target internal over terminal alkynes [2].

Click Chemistry CuAAC Peptide Bioconjugation

Orthogonal Reactivity Window: Internal Alkyne Enables Chemoselective Click Strategies Incompatible with Terminal Alkyne Building Blocks

The internal 2-butynyl side chain of Fmoc-2-aminohept-5-ynoic acid is unreactive under CuAAC conditions optimized for terminal alkynes but can be selectively activated using ruthenium-based catalysts (e.g., Cp*RuCl(PPh3)2) or nickel catalysts, enabling sequential, chemoselective dual-click labeling strategies [1]. This orthogonal reactivity profile is structurally impossible for terminal-alkyne building blocks (Fmoc-Pra-OH, Fmoc-Hpg-OH, Fmoc-Bpg-OH), which all react under both Cu(I) and Ru(II) catalysis [1][2]. Consequently, a peptide incorporating this internal-alkyne residue can first undergo terminal-alkyne CuAAC at a Pra or Hpg site, followed by Ru-catalyzed internal-alkyne conjugation at the hept-5-ynoic position—a sequential orthogonal strategy not achievable with any single terminal-alkyne building block alone [1].

Bioorthogonal Chemistry Orthogonal Click Ligation Peptide Dual-Labeling

Positional Isomerism with Fmoc-Bishomopropargylglycine: Same Molecular Weight (363.4 g/mol), Different Alkyne Position Drives Distinct Spatial and Reactivity Outcomes

Fmoc-2-aminohept-5-ynoic acid (C22H21NO4, MW 363.4) and Fmoc-bishomopropargylglycine (Fmoc-2-aminohept-6-ynoic acid, C22H21NO4, MW 363.4) are positional isomers differing solely in the location of the triple bond: C5–C6 (internal, methyl-capped) versus C6–C7 (terminal, C≡CH) . This single-bond shift changes the side-chain geometry from a 4-atom spacer terminating in a methyl-capped internal alkyne to a 4-atom spacer terminating in a terminal alkyne, altering both the steric profile at the conjugation site and the distance between the peptide backbone and the reactive center. The methyl cap on the internal alkyne introduces additional van der Waals volume (~16.1 cm³/mol per CH3 group) adjacent to the triazole linkage post-click, which can modulate the conformational stability of stapled peptide helices differently than a terminal-alkyne-derived triazole [1]. For peptide stapling applications requiring precise control over bridge length and steric bulk, these two isomers are not functionally equivalent.

Peptide Stapling Geometry Side-Chain Engineering Macrocyclization

Hept-5-Ynoic Acid Scaffold as Privileged Nitric Oxide Synthase (NOS) Inhibitor Pharmacophore: Divergent Biological Relevance from Saturated and Terminal-Alkyne Analogs

Patent literature explicitly claims 2-amino-2-alkyl-5-heptynoic acid derivatives—the exact core scaffold of the target compound—as nitric oxide synthase (NOS) inhibitors with therapeutic potential in inflammatory and neurodegenerative conditions [1][2]. This biological annotation is scaffold-specific: it arises from the combination of the 5-heptynoic acid backbone and the 2-amino substitution pattern, and is not shared by 6-heptynoic acid (bishomopropargylglycine) derivatives or saturated heptanoic acid analogs [1]. The internal alkyne at C5–C6 is a critical pharmacophoric element for NOS active-site engagement, as the methyl-capped triple bond presents a steric and electronic profile distinct from both terminal alkynes and fully saturated chains [1]. While the Fmoc-protected derivative is primarily a synthetic intermediate, the biological annotation of the underlying scaffold provides a rationale for selecting this building block over its isomers when constructing peptide-based NOS probes or inhibitor libraries.

Nitric Oxide Synthase Inhibition Medicinal Chemistry Pharmacophore Design

Procurement Niche: Specialized Internal-Alkyne Building Block with Distinct Supply Profile from Commodity Terminal-Alkyne Fmoc Amino Acids

Terminal-alkyne Fmoc amino acids such as Fmoc-propargylglycine (Fmoc-Pra-OH) and Fmoc-homopropargylglycine (Fmoc-Hpg-OH) are commodity building blocks available from multiple suppliers at competitive pricing ($296/g for Fmoc-Pra-OH; ~$938/500 mg for Fmoc-Hpg-OH, Sigma pricing) [1]. In contrast, Fmoc-2-aminohept-5-ynoic acid is a specialized internal-alkyne building block listed by a limited number of suppliers (e.g., Biosynth/CymitQuimica) with minimum 95% purity and a molecular weight of 363.4 g/mol . The free amino acid precursor (2-aminohept-5-ynoic acid, CAS 1567123-00-5) is available from Leyan at 95% purity . This supply landscape positions the compound as a low-volume, high-value specialty reagent distinguished from high-volume terminal-alkyne catalog products, with procurement lead times and minimum order quantities that should be factored into project planning relative to readily available terminal-alkyne alternatives.

Chemical Procurement Specialty Building Blocks SPPS Reagent Sourcing

Evidence-Backed Application Scenarios for Fmoc-2-Aminohept-5-Ynoic-Acid in Peptide Science and Chemical Biology


Orthogonal Dual-Click Peptide Conjugation: Sequential CuAAC Followed by Ru-Catalyzed Internal-Alkyne Ligation

Peptides incorporating both a terminal-alkyne residue (e.g., Fmoc-Pra-OH or Fmoc-Hpg-OH) and an internal-alkyne residue (Fmoc-2-aminohept-5-ynoic acid) can undergo sequential, chemoselective dual functionalization. First, Cu(I)-catalyzed azide–alkyne cycloaddition selectively modifies the terminal alkyne without consuming the internal alkyne, which remains inert under these conditions. Subsequently, Ru(II)-catalyzed azide–alkyne cycloaddition (RuAAC) activates the internal 2-butynyl handle for attachment of a second payload, enabling construction of hetero-bifunctional peptide conjugates without protecting-group manipulation [1][2]. This strategy is directly supported by the differential CuAAC yields (terminal ~47–78% vs internal ~36%) and the well-established orthogonality of Cu(I) versus Ru(II) catalyst systems for terminal versus internal alkyne substrates [1].

Peptide Macrocyclization with Sterically Modulated Triazole Bridge Geometry

For side-chain-to-side-chain peptide stapling via intramolecular click chemistry, the internal alkyne of Fmoc-2-aminohept-5-ynoic acid generates a 1,4,5-trisubstituted 1,2,3-triazole bridge upon reaction with an azido-amino acid partner. The methyl group adjacent to the triazole ring introduces additional steric bulk (~16 cm³/mol) compared to the unsubstituted triazole formed from terminal alkynes, which can modulate the conformational equilibrium of the resulting macrocycle and alter helix stabilization propensity [3]. This steric tuning is structurally inaccessible using terminal-alkyne building blocks (Pra, Hpg, Bpg), which produce 1,4-disubstituted triazoles without the C5-methyl substituent. Researchers evaluating stapled peptide libraries for target binding should consider this compound when SAR studies indicate that triazole-proximal steric occupancy enhances affinity or selectivity [3].

Nitric Oxide Synthase (NOS) Probe and Inhibitor Peptide Synthesis

The 2-aminohept-5-ynoic acid scaffold is explicitly claimed in patent literature as a pharmacophore for nitric oxide synthase inhibition [4][5]. Peptide-based chemical probes or inhibitor candidates incorporating this residue at positions critical for NOS active-site engagement can leverage the scaffold's annotated biological relevance. This application is uniquely addressable by Fmoc-2-aminohept-5-ynoic acid and is not served by the 6-ynoic (bishomopropargylglycine) isomer or by saturated analogs, which lack the patented hept-5-ynoic pharmacophoric signature [4]. Peptide chemists constructing NOS-targeted libraries should prioritize this building block over terminal-alkyne or saturated-chain alternatives to maintain pharmacophore fidelity.

Methionyl-tRNA Synthetase (MetRS) Substrate Engineering for Genetic Code Expansion

Although direct experimental data for 2-aminohept-5-ynoic acid acceptance by MetRS have not been published, structure-activity studies on the homologous series demonstrate that MetRS acceptance is highly sensitive to side-chain length and alkyne position: homopropargylglycine (C6, terminal alkyne) is readily accepted by wild-type MetRS, whereas propargylglycine (C5, terminal alkyne) is rejected [6]. The target compound (C7, internal alkyne at C5) occupies a unique parameter space—longer side chain than Hpg but with an internal alkyne—that may yield distinct incorporation efficiency and fidelity profiles for genetic code expansion applications. Researchers developing MetRS-directed unnatural amino acid incorporation systems should evaluate this building block to probe the steric and electronic boundaries of the MetRS active site, particularly when terminal-alkyne substrates have proven unsuitable [6].

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.